1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride

Description

Historical development and discovery context

The historical development of this compound traces its origins to two parallel streams of chemical research that eventually converged in modern synthetic chemistry. The foundation for cyclobutane chemistry was established in 1907 when James Bruce and Richard Willstätter first synthesized cyclobutane through the hydrogenation of cyclobutene in the presence of nickel. This pioneering work opened the door to understanding the unique properties of four-membered carbocyclic systems, though the practical applications of such compounds remained limited for many decades due to synthetic challenges and limited understanding of their potential utility.

The development of trifluoromethyl chemistry followed a different trajectory, with medicinal applications dating back to 1928, though research intensity significantly increased during the mid-1940s. The recognition that trifluoromethyl groups could substantially alter molecular properties such as metabolic stability and lipophilicity drove considerable interest in developing methods for their incorporation into organic molecules. The convergence of these two research areas became particularly prominent with the advancement of modern synthetic methodologies that enabled the reliable construction of trifluoromethylated cyclobutane derivatives.

Recent developments in biocatalytic strategies have further expanded the synthetic accessibility of compounds like 1-(trifluoromethyl)cyclobutan-1-amine derivatives. The development of engineered enzyme systems capable of performing asymmetric nitrogen-hydrogen carbene insertion reactions has provided new pathways for accessing enantioenriched trifluoromethyl amines, demonstrating the continued evolution of synthetic approaches to these valuable building blocks. These advances have positioned trifluoromethylated cyclobutane compounds as increasingly important targets for synthetic chemists and medicinal researchers.

Significance in fluorine chemistry

The significance of this compound in fluorine chemistry stems from the unique properties imparted by the trifluoromethyl functional group, which fundamentally alters the electronic and physical characteristics of the parent cyclobutane structure. The trifluoromethyl group possesses an electronegativity of 3.2, equivalent to that of chlorine, while maintaining a van der Waals radius of 2.2 Ångström, similar to that of an isopropyl group. This combination of high electronegativity and substantial steric bulk creates a functional group that is neither purely electronic nor purely steric in its effects, but rather represents a unique combination of both properties.

The incorporation of trifluoromethyl groups into organic molecules has become increasingly important in pharmaceutical chemistry, where these groups serve as bioisosteres for other functional groups such as chloride or methyl substituents. The trifluoromethyl group can significantly enhance the metabolic stability of pharmaceutical compounds by protecting reactive sites from enzymatic degradation, while simultaneously improving lipophilicity and the ability to penetrate biological membranes. In the context of cyclobutane derivatives, these properties become particularly valuable as they can help overcome some of the inherent limitations associated with highly strained carbocyclic systems.

The electron-withdrawing nature of the trifluoromethyl group also influences the basicity of associated amine functionalities, as demonstrated in compounds like trifluoroethanol. In this compound, this electronic effect modulates the basicity of the amine nitrogen, potentially affecting binding interactions with biological targets and influencing the compound's overall pharmacological profile. The combination of these electronic effects with the conformational constraints imposed by the cyclobutane ring creates a molecule with highly specific three-dimensional properties.

Classification and nomenclature

This compound is classified as a substituted cyclobutane derivative and belongs to the broader category of fluorinated organic compounds. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name reflecting the presence of a trifluoromethyl substituent at the 1-position of a cyclobutane ring that also bears an amine group at the same carbon atom, with the entire structure existing as a hydrochloride salt.

Table 1: Molecular and Physical Properties of this compound

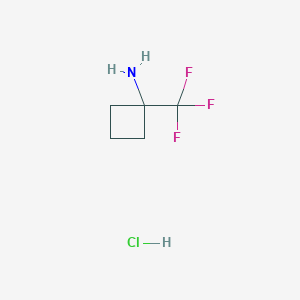

The structural representation of this compound can be described through various chemical notation systems. The Standard International Chemical Identifier provides a complete structural description: InChI=1S/C5H8F3N.ClH/c6-5(7,8)4(9)2-1-3-4;/h1-3,9H2;1H. The Simplified Molecular Input Line Entry System notation represents the structure as C1CC(C1)(C(F)(F)F)N.Cl, clearly showing the cyclobutane ring with the trifluoromethyl and amine substituents at the same carbon position, along with the associated chloride ion.

The classification of this compound as a hydrochloride salt is significant for its practical handling and application. Hydrochloride salts of organic amines typically exhibit enhanced water solubility compared to their free base counterparts, improved crystallinity for purification and storage, and greater chemical stability under ambient conditions. These properties make this compound particularly suitable for research applications and potential pharmaceutical development.

Relationship to cyclobutane chemistry

The relationship between this compound and broader cyclobutane chemistry highlights the unique challenges and opportunities presented by four-membered carbocyclic systems. Cyclobutane itself represents the second most strained saturated monocarbocycle after cyclopropane, with a ring strain energy of 26.3 kilocalories per mole. This substantial strain energy arises from the deviation of carbon-carbon-carbon bond angles from the ideal tetrahedral angle of 109 degrees to approximately 88-90 degrees in the cyclobutane ring.

The structural characteristics of cyclobutane include carbon-carbon bond lengths of 1.56 Ångström, which are longer than those found in ethane (1.54 Ångström) due to non-bonding repulsions between carbon atoms separated by three bonds. The cyclobutane ring adopts a puckered or "butterfly" conformation rather than a planar arrangement, which helps to minimize torsional strain while accepting some additional angle strain. This conformational flexibility represents one of the key advantages of cyclobutane systems in medicinal chemistry applications.

Table 2: Comparative Ring Strain Energies of Small Carbocycles

| Carbocycle | Ring Size | Strain Energy (kcal/mol) | Reference |

|---|---|---|---|

| Cyclopropane | 3-membered | 28.1 | |

| Cyclobutane | 4-membered | 26.3 | |

| Cyclopentane | 5-membered | 7.1 |

The increasing use of cyclobutanes in medicinal chemistry reflects their unique structural properties and potential therapeutic advantages. Cyclobutane rings provide conformational restriction that can improve binding selectivity for biological targets, while their relatively inert chemical behavior makes them suitable for in vivo applications. The incorporation of substituents such as trifluoromethyl groups can further modulate these properties, creating compounds with precisely tailored characteristics for specific applications.

In the context of this compound, the cyclobutane ring provides a rigid three-dimensional scaffold that positions the trifluoromethyl and amine functional groups in a defined spatial relationship. This structural constraint can be particularly valuable in drug design, where precise geometric relationships between pharmacophoric elements often determine biological activity. The combination of the electron-withdrawing trifluoromethyl group with the basic amine functionality, held in a constrained cyclobutane framework, creates a molecule with unique chemical and biological properties that distinguish it from both acyclic analogs and larger ring systems.

Properties

IUPAC Name |

1-(trifluoromethyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N.ClH/c6-5(7,8)4(9)2-1-3-4;/h1-3,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWDPLQMMPTWME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697076 | |

| Record name | 1-(Trifluoromethyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260768-75-9 | |

| Record name | 1-(Trifluoromethyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(trifluoromethyl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials

The synthesis generally begins with commercially available or easily synthesized cyclobutanone or cyclobutane carboxylic acid derivatives. These provide the core cyclobutane ring structure onto which the trifluoromethyl and amine groups are introduced.

Introduction of the Trifluoromethyl Group

A common approach to incorporate the trifluoromethyl group involves the use of reagents such as trimethylsilyl trifluoromethyl (TMSCF3) combined with a fluoride source. This reagent facilitates nucleophilic trifluoromethylation of carbonyl precursors (e.g., cyclobutanones), yielding trifluoromethyl-substituted cyclobutanes. Alternatively, sulfur tetrafluoride treatment of cyclobutylcarboxylic acids has been demonstrated as an effective modular approach to synthesize trifluoromethyl cyclobutanes on gram-to-multigram scales with good yields and functional group tolerance.

Amination Step

The amine group is introduced typically via reductive amination of the trifluoromethylated cyclobutanone intermediates or by nucleophilic substitution reactions on appropriately functionalized intermediates. Reductive amination involves the reaction of the trifluoromethyl cyclobutanone with ammonia or amine sources under reducing conditions to yield the cyclobutan-1-amine derivative.

Formation of Hydrochloride Salt

The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid. This step enhances the compound’s stability, solubility, and ease of handling, which is crucial for both research and industrial applications.

Industrial Scale-Up Considerations

Industrial production closely mirrors laboratory synthesis but involves scale-up in large reactors with optimized reaction parameters to maximize yield and purity. Automated monitoring and control systems are often employed to maintain reaction conditions such as temperature, reagent addition rates, and pH. Purification at scale may involve crystallization or distillation under reduced pressure.

Reaction Types and Conditions Summary

| Step | Reaction Type | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| Trifluoromethylation | Nucleophilic addition | TMSCF3 + fluoride source (e.g., KF) | Applied to cyclobutanones |

| Alternative trifluoromethylation | Sulfur tetrafluoride treatment | SF4 gas with cyclobutylcarboxylic acids | Gram-scale, good functional group tolerance |

| Amination | Reductive amination | Ammonia or amines + reducing agents (e.g., NaBH3CN) | Converts ketone to amine |

| Salt formation | Acid-base reaction | HCl in organic solvent or aqueous medium | Forms hydrochloride salt |

Research Findings and Optimization

Recent studies have demonstrated:

- The trifluoromethyl-cyclobutyl group can serve as a unique tert-butyl group analogue with slightly larger steric bulk and increased lipophilicity, which may enhance metabolic stability in bioactive molecules.

- The sulfur tetrafluoride method allows rapid and modular synthesis of trifluoromethyl cyclobutanes with broad substrate scope, including nitro, halogen, and amino substituents.

- Functional group tolerance is high, enabling subsequent modifications such as sulfonyl chloride formation, hydrogenation, and carbonylation.

- Purification methods vary from silica gel chromatography on a small scale to crystallization or distillation on larger scales.

Data Table: Representative Synthetic Route Summary

| Step No. | Intermediate/Compound | Reaction Details | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclobutanone precursor | Starting material | - | Commercially available or synthesized |

| 2 | 1-(Trifluoromethyl)cyclobutanone | TMSCF3 + fluoride source, room temp to reflux | 70-85 | Nucleophilic trifluoromethylation |

| 3 | 1-(Trifluoromethyl)cyclobutan-1-amine | Reductive amination with ammonia + NaBH3CN or equivalent | 65-80 | Amination step |

| 4 | 1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride | Treatment with HCl in solvent | >95 | Salt formation, isolation by crystallization |

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₅H₉ClF₃N

- Molecular Weight : 175.58 g/mol

- Appearance : White to off-white powder

- Storage Conditions : Typically stored at 4 °C in an inert atmosphere to maintain stability.

The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for further research in pharmaceutical applications .

Drug Development

This compound has significant potential as a pharmaceutical intermediate or active ingredient:

- Anticancer Research : Studies indicate that this compound exhibits notable antineoplastic properties, comparable to established chemotherapeutics like cisplatin. In vitro studies have shown efficacy against various cancer cell lines, suggesting its potential role in cancer therapy.

- Neuroprotective Effects : The compound may influence neurotransmitter systems due to its structural similarity to known pharmacophores, which could lead to applications in treating neurodegenerative diseases.

Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex fluorinated compounds:

- Reactivity : The cyclobutane framework allows for various transformations, including nucleophilic substitutions and oxidation-reduction reactions. This versatility is beneficial for developing new materials with unique properties .

- Synthetic Routes : Common synthetic methods involve starting from readily available cyclobutane precursors and introducing the trifluoromethyl group through reactions with reagents like TMSCF3 followed by amination processes.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the efficacy of this compound against several cancer cell lines. The compound was found to induce apoptosis through the activation of specific pathways involved in cell death, showing promise as an alternative treatment option for resistant cancers.

Case Study 2: Neuroprotective Mechanisms

Research exploring the neuroprotective effects of this compound revealed its ability to modulate neurotransmitter release and protect neuronal cells from oxidative stress. These findings suggest potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Differences :

- Bioavailability : Cyclopentane derivatives may offer improved metabolic stability due to reduced strain and increased lipophilicity .

Fluorinated Derivatives

Key Differences :

- Solubility: Fluorine substitution patterns influence polarity; for example, 3-fluoro isomers may exhibit lower aqueous solubility than non-fluorinated analogs .

Aryl-Substituted Analogs

Key Differences :

- Aromatic vs.

- Halogen Effects : Chlorine in 1-(3-chlorophenyl) analogs may enhance binding to hydrophobic pockets in proteins, whereas -CF₃ groups offer stronger electron-withdrawing effects .

Heterocyclic and Ether-Substituted Analogs

Key Differences :

- Heterocycles: Benzoxazole-containing derivatives (e.g., CAS 2839144-33-9) may exhibit enhanced binding to enzymes or receptors due to dual hydrogen-bond donor/acceptor properties .

- Ether Substituents : Methoxy groups (e.g., in (1R,3R)-3-methoxy analogs) improve solubility but may reduce metabolic stability compared to -CF₃ groups .

Biological Activity

1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is an organic compound characterized by its unique cyclobutane structure and the presence of a trifluoromethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential bioactive properties. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with molecular targets.

- Molecular Formula : C₅H₉ClF₃N

- Molecular Weight : 185.58 g/mol

- CAS Number : 1260768-75-9

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group is known to influence the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets. This mechanism allows for modulation of various biological pathways, making it a candidate for drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed mechanisms remain to be elucidated.

- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation, with some studies indicating significant activity against specific cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Significant reduction in cell viability | |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Study: Anticancer Activity

A study conducted on various analogs of cyclobutane derivatives, including this compound, demonstrated its efficacy in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited an IC50 value in the low micromolar range, indicating potent activity compared to non-fluorinated analogs, which often showed diminished effects due to lower membrane permeability.

Case Study: Antimicrobial Screening

In a high-throughput screening of a chemical library against Mycobacterium tuberculosis, this compound was identified as a promising candidate with significant growth inhibition at concentrations around 20 µM. This suggests that the compound may serve as a lead structure for developing new antimycobacterial agents .

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Trifluoromethyl)cyclopropan-1-amine | Three-membered ring | Lower potency than cyclobutane |

| 1-(Trifluoromethyl)cyclopentan-1-amine | Five-membered ring | Moderate activity |

| 1-(Trifluoromethyl)cyclohexan-1-amine | Six-membered ring | Less effective |

The comparison highlights that the four-membered cyclobutane structure contributes unique steric and electronic properties that enhance biological activity compared to its cyclopropane and cyclopentane counterparts.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride, and what methodological steps ensure reproducibility?

- Answer : Synthesis typically involves cyclobutane ring formation followed by trifluoromethylation and amine functionalization. A common approach is the reaction of cyclobutanone derivatives with trifluoromethylating agents (e.g., Ruppert–Prakash reagent), followed by reductive amination using sodium borohydride or lithium aluminum hydride. The hydrochloride salt is formed via acidification with HCl .

- Critical Steps :

- Control reaction temperature during trifluoromethylation to avoid side reactions.

- Use anhydrous conditions for reductive amination to prevent hydrolysis.

- Confirm intermediate purity via TLC or HPLC before proceeding .

Q. How can researchers verify the purity and structural integrity of this compound?

- Answer :

- Analytical Techniques :

- NMR Spectroscopy : H and F NMR to confirm cyclobutane ring geometry and trifluoromethyl group integrity .

- HPLC/MS : Quantify purity (>95%) and detect impurities (e.g., unreacted intermediates) .

- Elemental Analysis : Validate molecular formula (e.g., CHClFN) .

- Methodological Tip : Use deuterated solvents for NMR to avoid signal interference from residual protons .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions due to potential HCl vapor release.

- Waste Disposal : Segregate halogenated waste and neutralize acidic residues before disposal .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in downstream applications?

- Answer : The trifluoromethyl group is both electron-withdrawing and sterically bulky, which:

- Reduces Basicity : The amine’s nucleophilicity is diminished, requiring stronger acids for protonation in salt formation .

- Enhances Metabolic Stability : In medicinal chemistry, this group improves resistance to oxidative degradation in biological assays .

- Experimental Validation : Compare reaction rates of trifluoromethylated vs. non-fluorinated analogs in nucleophilic substitution reactions .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Answer : Yield discrepancies often arise from:

- Reagent Quality : Use freshly distilled trifluoromethylating agents to avoid moisture-induced side reactions.

- Optimized Workup : Replace aqueous extraction with column chromatography for acid-sensitive intermediates .

- Case Study : A 2024 study achieved 85% yield by substituting NaBH with BH-THF for reductive amination, minimizing over-reduction .

Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?

- Answer :

- Docking Studies : Simulate interactions with target proteins (e.g., enzymes or receptors) to predict binding affinity.

- QSAR Analysis : Correlate trifluoromethyl position/substituents with activity data to prioritize synthetic targets.

- Example : A derivative with a methyl group adjacent to the amine showed enhanced selectivity in kinase inhibition assays .

Q. What advanced characterization techniques are critical for studying degradation pathways?

- Answer :

- LC-HRMS : Identify degradation products (e.g., hydrolysis of the cyclobutane ring under acidic conditions).

- Stability Studies : Monitor compound integrity under varying pH, temperature, and light exposure using accelerated aging protocols .

- Isotopic Labeling : Use O-labeled water to trace hydrolysis mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.